(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is an organic compound that features two furan rings and an acrylamide moiety Furans are aromatic heterocyclic organic compounds, and acrylamides are known for their applications in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide typically involves the following steps:
Formation of the furan-2-yl and furan-3-yl intermediates: These intermediates can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxyethylation: The furan intermediates are then reacted with methoxyethylating agents to introduce the methoxyethyl group.
Acrylamide formation: The final step involves the reaction of the methoxyethylated furan intermediates with acryloyl chloride or a similar reagent to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction of the acrylamide moiety may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity
Industry
In industry, this compound could be used in the production of polymers or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan rings could participate in π-π interactions, while the acrylamide moiety could form covalent bonds with nucleophilic sites on proteins.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl compounds: These compounds share the furan-2-yl moiety and may have similar reactivity and applications.
Furan-3-yl compounds: These compounds contain the furan-3-yl moiety and can undergo similar chemical reactions.
Acrylamide derivatives: Compounds with the acrylamide moiety are known for their applications in polymer chemistry and as intermediates in organic synthesis.
Uniqueness
(E)-N-(2-(furan-2-yl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is unique due to the combination of two furan rings and an acrylamide moiety, which provides a distinct set of chemical properties and potential applications. This combination allows for diverse reactivity and the possibility of multifunctional applications in various fields.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-13(12-3-2-7-19-12)9-15-14(16)5-4-11-6-8-18-10-11/h2-8,10,13H,9H2,1H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGDNAXZDZUON-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.